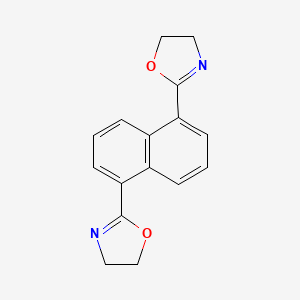
2,2'-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, linked to two oxazole rings. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-1,5-dicarboxylic acid with amino alcohols in the presence of dehydrating agents. The reaction is usually carried out under reflux conditions with solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro derivatives with altered electronic properties.
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Mécanisme D'action
The mechanism by which 2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s oxazole rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Additionally, the naphthalene core can participate in aromatic stacking interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): This compound has a similar structure but with benzoxazole rings instead of oxazole rings.
2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another related compound with different substituents on the oxazole rings.
Uniqueness
2,2’-(Naphthalene-1,5-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific arrangement of oxazole rings and the naphthalene core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields of research.
Propriétés
Numéro CAS |
649536-54-9 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[5-(4,5-dihydro-1,3-oxazol-2-yl)naphthalen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H14N2O2/c1-3-11-12(13(5-1)15-17-7-9-19-15)4-2-6-14(11)16-18-8-10-20-16/h1-6H,7-10H2 |
Clé InChI |
FNZSBEGQBIJYFN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC=CC3=C2C=CC=C3C4=NCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


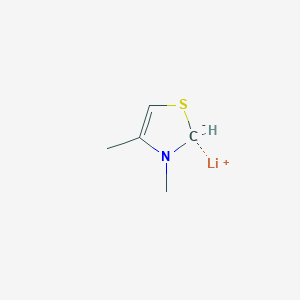
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
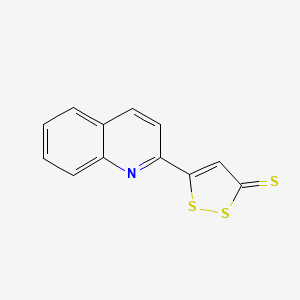
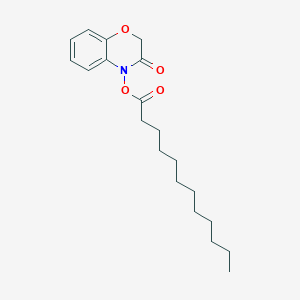
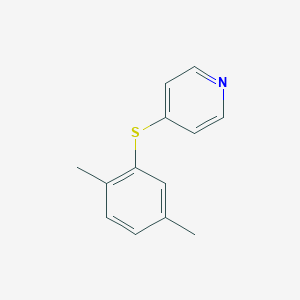


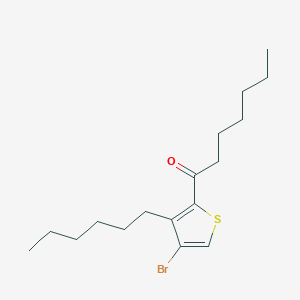
methanone](/img/structure/B12604282.png)

![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
